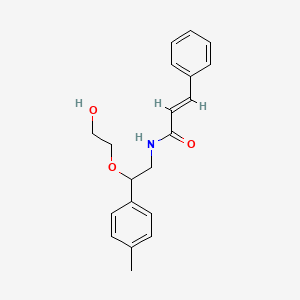

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-16-7-10-18(11-8-16)19(24-14-13-22)15-21-20(23)12-9-17-5-3-2-4-6-17/h2-12,19,22H,13-15H2,1H3,(H,21,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKUGERNEGLSMP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide typically involves the following steps:

-

Formation of the Hydroxyethoxy Intermediate:

- React ethylene glycol with an appropriate halogenated compound (e.g., p-tolyl chloride) under basic conditions to form the hydroxyethoxy intermediate.

- Reaction conditions: Use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

Amidation Reaction:

- React the hydroxyethoxy intermediate with cinnamoyl chloride in the presence of a base to form the desired cinnamamide.

- Reaction conditions: Use of a base such as triethylamine or pyridine, and a solvent like dichloromethane (DCM) or chloroform.

Industrial Production Methods: Industrial production of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.

Types of Reactions:

Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The cinnamoyl group can be reduced to form the corresponding saturated amide.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

- Oxidation products: Aldehydes or carboxylic acids.

- Reduction products: Saturated amides.

- Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

One of the primary applications of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide is its role as a potential inhibitor of NAMPT. NAMPT is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in numerous metabolic processes. Inhibition of NAMPT can lead to decreased NAD+ levels, which has implications for cancer treatment, as many cancer cells have elevated NAMPT expression and NAD+ turnover .

Case Studies

Several studies have demonstrated the efficacy of NAMPT inhibitors in preclinical models. For instance, compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide have shown promise in reducing cancer cell proliferation by inducing metabolic stress and apoptosis in tumor cells .

Pharmaceutical Formulations

Pharmaceutical Compositions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide can be formulated into various pharmaceutical compositions aimed at treating diseases associated with high NAMPT activity, including certain cancers and metabolic disorders. The compound's ability to penetrate biological membranes makes it a suitable candidate for oral or injectable formulations .

Dosage Forms

The compound can be incorporated into tablets, capsules, or injectable solutions, optimized for bioavailability and therapeutic efficacy. Research indicates that the pharmacokinetic properties of this compound allow for effective dosing regimens that maximize therapeutic outcomes while minimizing side effects .

Biochemical Research

Role in NAD+ Metabolism Studies

Research on N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide extends to its use as a tool compound in biochemical studies focusing on NAD+ metabolism. By inhibiting NAMPT, researchers can study the downstream effects on cellular metabolism, energy production, and DNA repair mechanisms. This can provide insights into the metabolic alterations associated with various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide depends on its specific application. For example:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethoxy and cinnamoyl groups may play a role in binding to these targets.

Chemical Reactions: The compound’s functional groups (hydroxyethoxy, p-tolyl, and cinnamoyl) determine its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide can be compared with other cinnamamides and related compounds:

Similar Compounds:

Uniqueness:

- The presence of both hydroxyethoxy and p-tolyl groups in N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide makes it unique compared to other cinnamamides. These functional groups may impart specific properties, such as increased solubility or enhanced biological activity.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

- IUPAC Name : N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide

The presence of the hydroxyethoxy group and the cinnamamide moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells, revealing:

- IC50 Values : The compound showed an IC50 value of approximately 15 µM, indicating effective growth inhibition.

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide has also been assessed for its anti-inflammatory properties. In cellular models of inflammation, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental Data : In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 40% decrease in TNF-alpha levels compared to control groups.

Study 1: Anticancer Efficacy

A comprehensive study conducted on various cancer cell lines demonstrated that N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide significantly inhibited cell growth in a dose-dependent manner. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Study 2: Anti-inflammatory Activity

In another investigation focusing on its anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. The findings indicated a significant reduction in paw edema compared to untreated controls.

- Paw Edema Measurement : The treated group exhibited a reduction in paw swelling by approximately 30% after 24 hours post-treatment.

Q & A

Basic: What are the critical steps in synthesizing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Formation of the cinnamamide core : Reacting cinnamic acid derivatives with amines under dehydrating conditions (e.g., using carbodiimide coupling agents) .

- Introduction of the hydroxyethoxy group : Achieved via nucleophilic substitution with ethylene glycol derivatives, often requiring catalysts like K₂CO₃ .

- Addition of the p-tolyl group : Employing p-tolyl chloride in a Friedel-Crafts-like alkylation .

Optimization strategies : - Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yield .

- Fine-tuning temperature (60–80°C) and reaction time (12–24 hrs) to balance side reactions .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyethoxy signals at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₁H₂₅NO₄) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Advanced: How do the hydroxyethoxy and p-tolyl moieties influence binding affinity and target specificity?

- Hydroxyethoxy group : Enhances solubility and hydrogen-bonding capacity, critical for interactions with polar residues in enzymatic active sites (e.g., kinase ATP-binding pockets) .

- p-Tolyl group : Contributes to hydrophobic interactions with aromatic residues (e.g., in COX-2 or cytochrome P450 enzymes), improving binding specificity .

Methodological validation : - Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with targets like Nrf2 or inflammatory mediators .

- Compare IC₅₀ values against analogs lacking these groups in enzyme inhibition assays .

Advanced: What strategies resolve discrepancies in biological activity data between this compound and structural analogs?

- Structural-activity relationship (SAR) analysis : Systematically modify functional groups (e.g., replace p-tolyl with m-tolyl) and test in parallel assays .

- Assay condition standardization : Control variables like cell line selection (e.g., HepG2 for hepatoprotection vs. RAW264.7 for anti-inflammatory activity) and incubation time .

- Data normalization : Use reference compounds (e.g., dexamethasone for anti-inflammatory assays) to calibrate activity metrics .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory and anticancer potential?

- Anti-inflammatory :

- LPS-induced RAW264.7 macrophages : Measure TNF-α and IL-6 suppression via ELISA .

- COX-2 inhibition assay : Compare IC₅₀ to celecoxib using a fluorometric kit .

- Anticancer :

- MTT assay in cancer cell lines (e.g., MCF-7, A549): Assess cytotoxicity and apoptosis via Annexin V/PI staining .

- Nrf2 pathway activation : Quantify Nrf2 nuclear translocation in HepG2 cells using immunofluorescence .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- pH stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. The hydroxyethoxy group may hydrolyze under acidic conditions (pH <3), necessitating neutral buffers for storage .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, suggesting room-temperature storage for long-term stability .

Mitigation strategies : - Use lyophilization for aqueous solutions to prevent hydrolysis.

- Conduct short-term assays (<24 hrs) under physiological pH (7.4) .

Basic: What synthetic challenges arise from the compound’s stereochemistry, and how are they addressed?

- Racemization risk : The chiral center at the ethyl-p-tolyl moiety may racemize during synthesis. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity .

- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, confirmed by optical rotation measurements .

Advanced: How can computational methods predict metabolic pathways and potential toxicity?

- Metabolism prediction : Use software like ADMET Predictor or GLORYx to identify likely Phase I/II modifications (e.g., hydroxylation at the cinnamamide ring) .

- Toxicity screening :

- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

- Ames test : Assess mutagenicity in Salmonella typhimurium TA98 and TA100 strains .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity suitable for oral delivery .

- Aqueous solubility : ~0.5 mg/mL (measured by shake-flask method), enhanced with cyclodextrin complexes .

- Melting point : 145–148°C (DSC analysis), informing solid-state stability .

Advanced: How do contradictory results in enzyme activation vs. inhibition studies arise, and how are they reconciled?

- Context-dependent activity : For example, Nrf2 activation in hepatocytes vs. inhibition in cancer cells may reflect tissue-specific redox environments .

- Dose-response profiling : Establish biphasic effects (e.g., hormetic responses) using a wide concentration range (nM–mM) .

- Mechanistic studies : siRNA knockdown of Nrf2 in target cells clarifies pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.